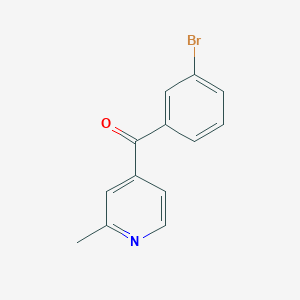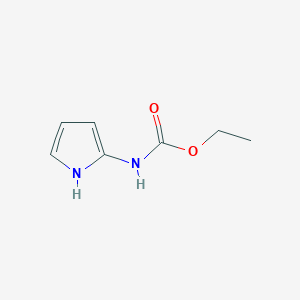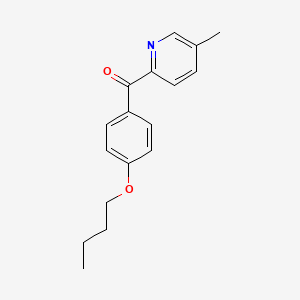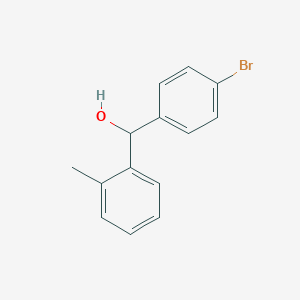
4-(3-Bromobenzoyl)-2-methylpyridine
Descripción general
Descripción
“4-(3-Bromobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-methyl” indicates a methyl group (CH3) attached to the second carbon of the pyridine ring. The “4-(3-Bromobenzoyl)” part suggests a benzoyl group (C6H4CO-) attached to the fourth carbon of the pyridine ring, with a bromine atom on the third carbon of the benzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the methyl group, and the attachment of the bromobenzoyl group. A possible starting material could be 2-methylpyridine. The bromobenzoyl group could potentially be introduced through a Friedel-Crafts acylation using 3-bromobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and the benzene ring of the benzoyl group), a carbonyl group (C=O) in the benzoyl group, and a bromine atom attached to the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “4-(3-Bromobenzoyl)-2-methylpyridine” could participate in electrophilic aromatic substitution reactions. The presence of the electron-withdrawing carbonyl group and the bromine atom would make the benzene ring less reactive towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and could enhance its reactivity compared to a similar compound without the bromine .Aplicaciones Científicas De Investigación
Preparation of Acylated Sugars
- Scientific Field: Organic Chemistry
- Summary of Application: A method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides has been described . This involves the vigorous mechanical mixing of solid reactants on a high-speed shaker .
- Methods of Application: The technique involves mechanical mixing of solid reactants on a high-speed shaker . This method has been used to prepare a variety of α-acylated sugars .
- Results or Outcomes: The method has been successful in preparing a variety of α-acylated sugars, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, and others .
Synthesis of Organic Compounds
- Scientific Field: Organic Synthesis
- Summary of Application: 4-(3-Bromobenzoyl)quinoline analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds.
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it highlights the versatility of quinoline derivatives in organic chemistry.
- Results or Outcomes: The synthetic methods have been successful in producing a variety of organic compounds, demonstrating the versatility of quinoline derivatives in organic chemistry.
Preparation of 4-(3-Bromobenzoyl) Morpholine
- Scientific Field: Organic Chemistry
- Summary of Application: 4-(3-Bromobenzoyl) Morpholine is a chemical compound with the molecular formula C11H12BrNO2 . It is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The compound has been successfully synthesized and used in various chemical reactions .
Synthesis of 4-(3-Bromobenzoyl)benzaldehyde
- Scientific Field: Organic Synthesis
- Summary of Application: 4-(3-Bromobenzoyl)benzaldehyde is a chemical compound with the molecular formula C14H9BrO2 . It is used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The compound has been successfully synthesized and used in the synthesis of various organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQMCDTKOZJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247467 | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-54-5 | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)


![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)
![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)